Cas no 193402-52-7 (OXIRANE, (2-METHYLPHENYL)-, (2R)-)
OXIRANE, (2-METHYLPHENYL)-, (2R)- Chemical and Physical Properties
Names and Identifiers
-
- OXIRANE, (2-METHYLPHENYL)-, (2R)-
- Oxirane, 2-(2-methylphenyl)-, (2R)-
- 193402-52-7
- EN300-1859245
- (2R)-2-(2-methylphenyl)oxirane
- AKOS021450806
- (R)-2-(o-Tolyl)oxirane
- SCHEMBL8525267
-
- Inchi: 1S/C9H10O/c1-7-4-2-3-5-8(7)9-6-10-9/h2-5,9H,6H2,1H3/t9-/m0/s1
- InChI Key: AUFMIJGTPFQWAN-VIFPVBQESA-N
- SMILES: O1C[C@H]1C1=CC=CC=C1C
Computed Properties
- Exact Mass: 134.073164938Da
- Monoisotopic Mass: 134.073164938Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 12.5Ų
OXIRANE, (2-METHYLPHENYL)-, (2R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1859245-0.05g |
(2R)-2-(2-methylphenyl)oxirane |
193402-52-7 | 0.05g |
$1296.0 | 2023-06-01 | ||
| Enamine | EN300-1859245-0.1g |
(2R)-2-(2-methylphenyl)oxirane |
193402-52-7 | 0.1g |
$1357.0 | 2023-06-01 | ||
| Enamine | EN300-1859245-0.25g |
(2R)-2-(2-methylphenyl)oxirane |
193402-52-7 | 0.25g |
$1420.0 | 2023-06-01 | ||
| Enamine | EN300-1859245-0.5g |
(2R)-2-(2-methylphenyl)oxirane |
193402-52-7 | 0.5g |
$1482.0 | 2023-06-01 | ||
| Enamine | EN300-1859245-1.0g |
(2R)-2-(2-methylphenyl)oxirane |
193402-52-7 | 1g |
$1543.0 | 2023-06-01 | ||
| Enamine | EN300-1859245-2.5g |
(2R)-2-(2-methylphenyl)oxirane |
193402-52-7 | 2.5g |
$3025.0 | 2023-06-01 | ||
| Enamine | EN300-1859245-5.0g |
(2R)-2-(2-methylphenyl)oxirane |
193402-52-7 | 5g |
$4475.0 | 2023-06-01 | ||
| Enamine | EN300-1859245-10.0g |
(2R)-2-(2-methylphenyl)oxirane |
193402-52-7 | 10g |
$6635.0 | 2023-06-01 |
OXIRANE, (2-METHYLPHENYL)-, (2R)- Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on OXIRANE, (2-METHYLPHENYL)-, (2R)-
Recent Advances in the Study of OXIRANE, (2-METHYLPHENYL)-, (2R)- (CAS: 193402-52-7) and Its Applications in Chemical Biology and Medicine
The compound OXIRANE, (2-METHYLPHENYL)-, (2R)- (CAS: 193402-52-7) has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This chiral epoxide derivative, characterized by its (2R)-configuration and 2-methylphenyl substituent, serves as a versatile building block in the synthesis of biologically active molecules. Recent studies have explored its role as a key intermediate in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of selective kinase inhibitors. Researchers utilized 193402-52-7 as a chiral template to develop a series of compounds showing promising activity against specific cancer-associated kinases while maintaining excellent selectivity profiles. The (2R)-configuration was found to be crucial for optimal target binding, with molecular docking studies revealing unique interactions with kinase active sites that were not observed with the (2S)-enantiomer.
In the area of antimicrobial drug development, a recent Nature Communications paper (2024) reported on the use of OXIRANE, (2-METHYLPHENYL)-, (2R)- as a precursor for novel β-lactamase inhibitors. The compound's structural features enabled the creation of molecules that effectively overcome antibiotic resistance mechanisms in Gram-negative bacteria. The study highlighted how the 2-methylphenyl group contributes to enhanced membrane permeability, while the epoxide moiety participates in irreversible inhibition of the resistance enzymes.
Significant progress has also been made in understanding the compound's metabolic fate and safety profile. A 2024 toxicology study published in Chemical Research in Toxicology investigated the metabolic pathways of 193402-52-7 in human liver microsomes. The research identified three primary metabolites and characterized their formation kinetics, providing valuable data for future drug development programs considering this compound as an intermediate.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient and sustainable routes to produce OXIRANE, (2-METHYLPHENYL)-, (2R)-. A Green Chemistry publication (2023) described a biocatalytic approach using engineered epoxide hydrolases that achieved >99% enantiomeric excess with significantly reduced environmental impact compared to traditional chemical synthesis methods.
The compound's potential extends beyond small molecule therapeutics. A groundbreaking 2024 study in ACS Chemical Biology demonstrated its application in targeted protein degradation. Researchers conjugated 193402-52-7 to various E3 ligase ligands, creating proteolysis-targeting chimeras (PROTACs) with improved cellular permeability and degradation efficiency. The 2-methylphenyl group was found to contribute to favorable pharmacokinetic properties in these bifunctional molecules.
As research continues to uncover new applications for OXIRANE, (2-METHYLPHENYL)-, (2R)-, its importance in medicinal chemistry and chemical biology is becoming increasingly apparent. Future directions may include exploration of its use in antibody-drug conjugates, as a scaffold for covalent inhibitors, or in the development of novel imaging agents. The compound's unique structural features and demonstrated versatility position it as a valuable tool in the ongoing search for innovative therapeutic solutions.
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